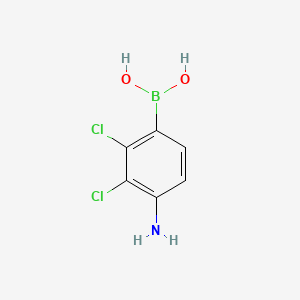![molecular formula C19H16N2O2 B13459904 2-((2-Hydroxyethyl)(methyl)amino)-7H-dibenzo[de,h]quinolin-7-one](/img/structure/B13459904.png)
2-((2-Hydroxyethyl)(methyl)amino)-7H-dibenzo[de,h]quinolin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
15-[(2-hydroxyethyl)(methyl)amino]-16-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one is a complex organic compound with a unique tetracyclic structure This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 15-[(2-hydroxyethyl)(methyl)amino]-16-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one involves multiple steps, typically starting with the preparation of the core tetracyclic structure. This is followed by the introduction of the hydroxyethyl and methylamino groups. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and conditions are typically documented in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
15-[(2-hydroxyethyl)(methyl)amino]-16-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify its functional groups, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce new functional groups, potentially leading to derivatives with different properties.
科学的研究の応用
15-[(2-hydroxyethyl)(methyl)amino]-16-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 15-[(2-hydroxyethyl)(methyl)amino]-16-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one involves its interaction with specific molecular targets. The hydroxyethyl and methylamino groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The tetracyclic structure may also play a role in stabilizing these interactions, enhancing the compound’s efficacy.
類似化合物との比較
Similar Compounds
- 15-[(2-hydroxyethyl)(methyl)amino]-16-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one : Similar in structure but with different substituents.
- 16-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one : Lacks the hydroxyethyl and methylamino groups.
Uniqueness
The presence of the hydroxyethyl and methylamino groups in 15-[(2-hydroxyethyl)(methyl)amino]-16-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one distinguishes it from other similar compounds. These functional groups enhance its reactivity and potential for interaction with biological molecules, making it a valuable compound for research and industrial applications.
特性
分子式 |
C19H16N2O2 |
|---|---|
分子量 |
304.3 g/mol |
IUPAC名 |
15-[2-hydroxyethyl(methyl)amino]-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one |
InChI |
InChI=1S/C19H16N2O2/c1-21(9-10-22)16-11-12-5-4-8-15-17(12)18(20-16)13-6-2-3-7-14(13)19(15)23/h2-8,11,22H,9-10H2,1H3 |
InChIキー |
WAXJBWPYRVIWMO-UHFFFAOYSA-N |
正規SMILES |
CN(CCO)C1=NC2=C3C(=C1)C=CC=C3C(=O)C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


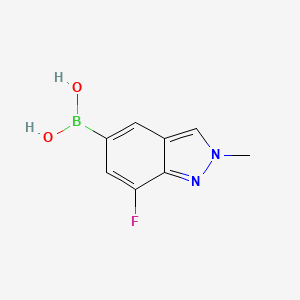
![4-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-2-(trifluoromethyl)benzonitrile](/img/structure/B13459829.png)
![[4,4-Diethoxy-1-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B13459831.png)
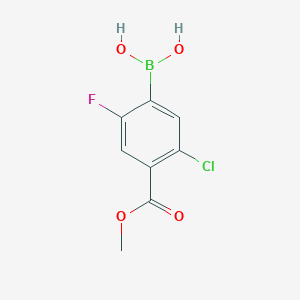
![1-[(1S)-cyclohex-3-en-1-yl]methanamine](/img/structure/B13459842.png)
![3-(4-Chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13459859.png)
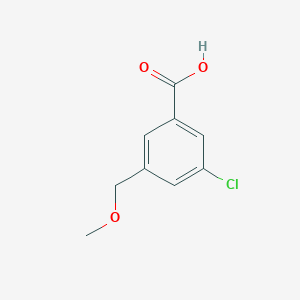
![{7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol](/img/structure/B13459874.png)
![methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride](/img/structure/B13459882.png)
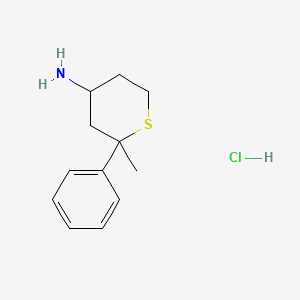
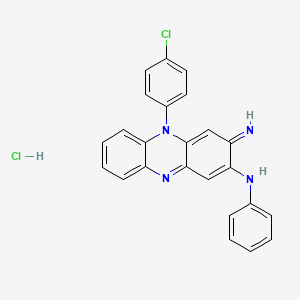
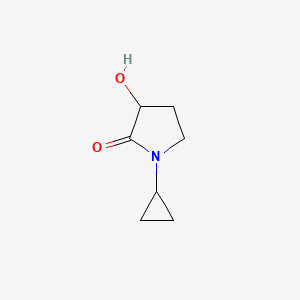
![6-(2-Chloro-4-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13459920.png)
